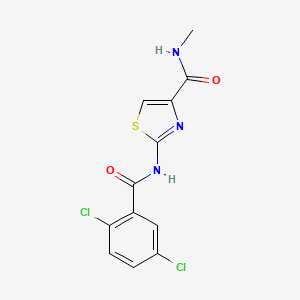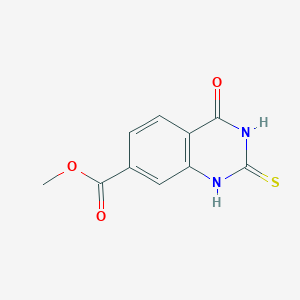
Methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate” is a chemical compound that belongs to the quinazoline class . Quinazolines are double-ring heterocyclic systems with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . They are known to be linked with various biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest in many studies . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, which are related to quinazolines, was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
Quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis
The reaction of quinazoline with other compounds has been explored in several studies . For example, the reaction of quinazoline with 2-methylindole, pyrogallol, and 1-phenyl-3-methylpyrazol-5-one in the presence of acid led to the formation of C-4 adducts .Applications De Recherche Scientifique
Synthesis of Functionalized Quinazolines : Methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate derivatives have been used in the synthesis of functionalized quinazolines. For example, a study by N. Kut, M. Onysko, and V. Lendel (2020) demonstrated the regioselective synthesis of various quinazoline derivatives through intramolecular electrophilic cyclization.
Photochemical Synthesis : A. Budruev et al. (2021) investigated the role of water in the photochemical synthesis of Methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, starting from compounds including this compound. This study highlights the importance of water content in reaction mixtures for optimizing yields (Budruev et al., 2021).
Synthesis of Triazoloquinolines : N. Pokhodylo and M. Obushak (2019) utilized a similar compound in the synthesis of triazoloquinolines, showcasing the versatility of these chemical structures in synthesizing diverse heterocyclic compounds (Pokhodylo & Obushak, 2019).
Computer-Aided Drug Design : S. Danylchenko et al. (2016) conducted computer-aided modeling to predict the biological activity and toxicity of quinazoline derivatives. Their work provides insight into the potential therapeutic applications of these compounds (Danylchenko, Drushlyak, & Kovalenko, 2016).
Synthesis of Quinazoline Derivatives : Further studies, such as those by N. P. Grigoryan (2017) and A. Markosyan et al. (2008), have focused on synthesizing and exploring the properties of various quinazoline derivatives. These studies contribute to a broader understanding of the chemical behavior and potential applications of these compounds (Grigoryan, 2017); (Markosyan et al., 2008).
Development of Novel Quinazolines : B. Dash et al. (2017) designed and synthesized novel quinazoline derivatives, evaluating them for antimicrobial, analgesic, and anti-inflammatory properties. This study demonstrates the potential of quinazoline derivatives in pharmaceutical applications (Dash et al., 2017).
Mécanisme D'action
The mechanism of action of quinazoline derivatives is often related to their biological activities . They have been associated with various biological activities such as analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-15-9(14)5-2-3-6-7(4-5)11-10(16)12-8(6)13/h2-4H,1H3,(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCNRQZWVZMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

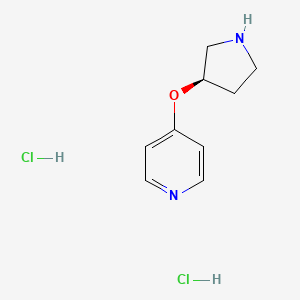
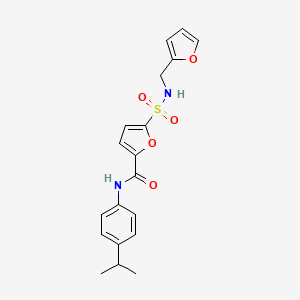

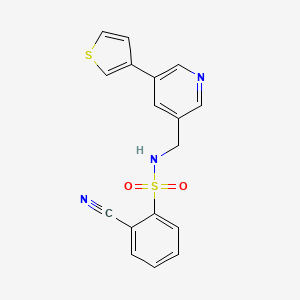
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2463074.png)

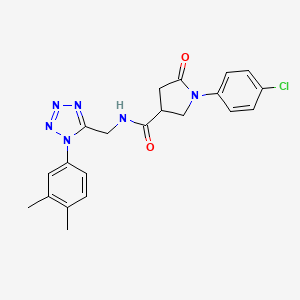
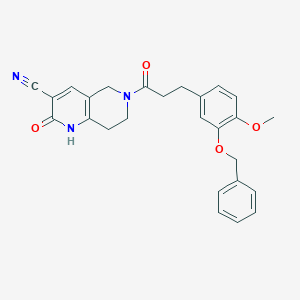
![2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2463082.png)
![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2463083.png)
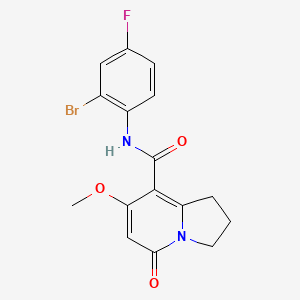
![3-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylpiperazino)-6-methylquinoline](/img/structure/B2463088.png)
![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)
